molecular formula C9H9ClO2 B3335884 2-Chloro-4,5-dimethylbenzoic acid CAS No. 15089-74-4

2-Chloro-4,5-dimethylbenzoic acid

Cat. No. B3335884
CAS RN: 15089-74-4
M. Wt: 184.62 g/mol
InChI Key: XBZNOTXVXOPTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4,5-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H9ClO2 . Its average mass is 184.620 Da and its monoisotopic mass is 184.029114 Da .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4,5-dimethylbenzoic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 323.9±37.0 °C at 760 mmHg, and a flash point of 149.7±26.5 °C .


Physical And Chemical Properties Analysis

“2-Chloro-4,5-dimethylbenzoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 323.9±37.0 °C at 760 mmHg, and a flash point of 149.7±26.5 °C . It has a molar refractivity of 47.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 146.5±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthesis Pathways : 2-Chloro-4,5-dimethylbenzoic acid is synthesized through various chemical processes. One study described the synthesis of related compounds, like 2-amino-4,5-dimethylbenzoic acid, from 3,4-dimethyl aniline using techniques like condensation, cyclization, and oxidation (Cheng Lin, 2013).

  • Molecular Structure and Conformation : Research has investigated the molecular structure and conformation of similar compounds, such as 2,4-dimethylbenzoic acid, focusing on hydrogen-bonded dimers and the effects of substituents on the molecule’s geometry (M. Gliński et al., 2008).

Biological and Pharmaceutical Research

  • Antimicrobial and Anticancer Properties : Derivatives of dimethylbenzoic acid, like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, have shown promising antimicrobial and anticancer activities. This includes effectiveness against bacteria and fungi, and potential as a drug target for cancer treatment (S. Aravind et al., 2014).

  • Anti-inflammatory and Antiproliferative Activities : Related compounds, such as synthesized quinazolin-4(3H)-ones, have been evaluated for their anti-inflammatory, antiproliferative, and antimicrobial effects, revealing their potential in various therapeutic applications (S. D. Vachala et al., 2011).

Material Science and Chemistry

  • Complex Formation and Luminescence : Studies on europium complexes with derivatives like 2,4-dimethylbenzoic acid have shown that these complexes can exhibit luminescence properties, making them of interest in material science for applications like optical materials and sensors (Xia Li et al., 2007).
  • Halogen Bonding in Crystal Engineering : Research involving 2-chloro-4-nitrobenzoic acid, a related compound, has explored its use in crystal engineering, particularly focusing on halogen bonds in molecular salts and cocrystals. This has implications for the design of new materials with specific properties (Madhavi Oruganti et al., 2017).

  • Spectroscopic Analysis and Molecular Docking : Spectroscopic methods and molecular docking studies of imidazole derivatives, including compounds related to 2-Chloro-4,5-dimethylbenzoic acid, provide insights into their reactive properties and potential applications in drug design and molecular interactions (Renjith Thomas et al., 2018).

Safety and Hazards

“2-Chloro-4,5-dimethylbenzoic acid” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-4,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZNOTXVXOPTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325282
Record name 2-chloro-4,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-dimethylbenzoic acid

CAS RN

15089-74-4
Record name 2-Chloro-4,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15089-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 409552
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015089744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC409552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,5-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,5-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-4,5-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-4,5-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-4,5-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-4,5-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.